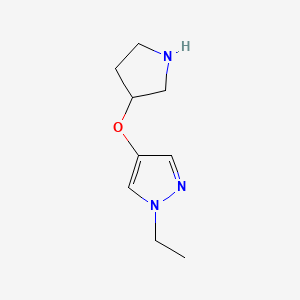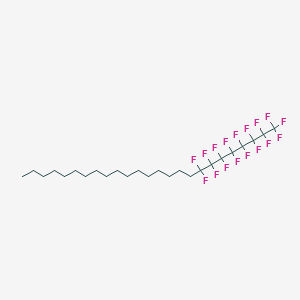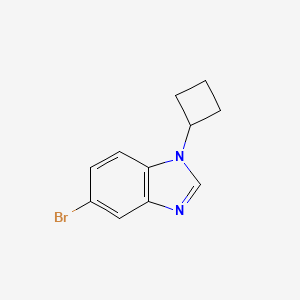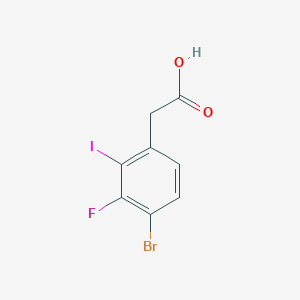
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one is an organic compound that belongs to the class of chalcones. Chalcones are α, β-unsaturated carbonyl compounds that possess a carbonyl group (C=O) and a conjugated double bond (C=C). This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one can be achieved through various methods. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of 3-chloro-4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. For example, the use of microwave irradiation and solid-phase catalysts such as FeCl3/Bentonite has been reported to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism . The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cell damage and death .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3’-Chloro-4’-nitrophenyl)-2-phenoxy-3,4-dihydro-2H-1,3,2λ5-benzoxazaphosphinin-2-one
- 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles
Uniqueness
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one is unique due to its specific combination of chloro and nitro substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H10ClNO3 |
|---|---|
Peso molecular |
275.68 g/mol |
Nombre IUPAC |
2-(3-chloro-4-nitrophenyl)-1-phenylethanone |
InChI |
InChI=1S/C14H10ClNO3/c15-12-8-10(6-7-13(12)16(18)19)9-14(17)11-4-2-1-3-5-11/h1-8H,9H2 |
Clave InChI |
XTBMNVUXLHWQOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



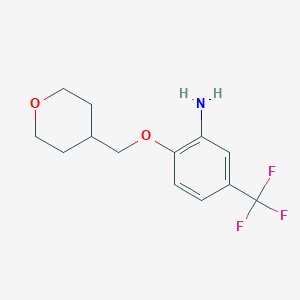
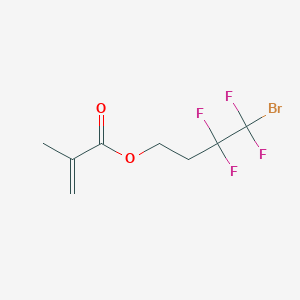



![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)

